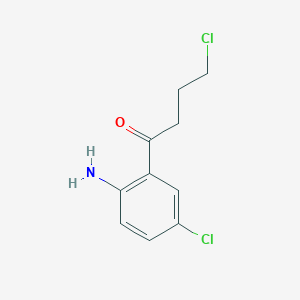
Imatinib RC11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imatinib RC11 is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound has been developed to enhance the therapeutic efficacy and overcome resistance mechanisms associated with the original compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imatinib RC11 involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The process begins with the preparation of aromatic amine and carboxylic acid precursors, which are then coupled to form the final product. The reaction conditions typically involve heating in the presence of pyridine to bind the hydrogen chloride liberated during the reaction .
Industrial Production Methods
Industrial production of this compound follows optimized synthetic routes to ensure high yield and purity. The process involves the use of efficient methods to synthesize intermediates, followed by their coupling under controlled conditions. The use of non-toxic solvents and reagents is preferred to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Imatinib RC11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Imatinib RC11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential to treat various cancers and overcome resistance to existing therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Imatinib RC11 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. By binding to the ATP-binding site of the enzyme, this compound prevents the phosphorylation of its substrates, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Dasatinib
- Nilotinib
- Bosutinib
- Ponatinib
- Asciminib
- Olverembatinib
Uniqueness
Imatinib RC11 is unique in its ability to overcome resistance mechanisms associated with the original imatinib compound. It has shown improved efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of resistant chronic myeloid leukemia .
Properties
Molecular Formula |
C33H28N10O |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44) |
InChI Key |
VCDZACXUMBMZRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
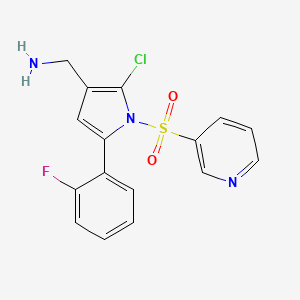

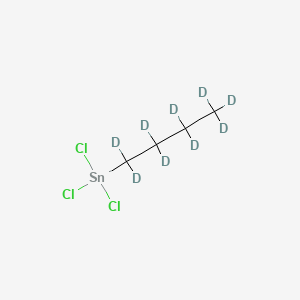



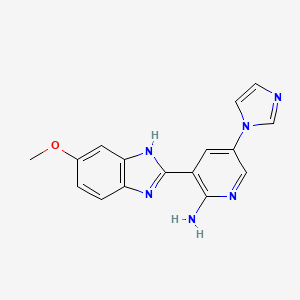
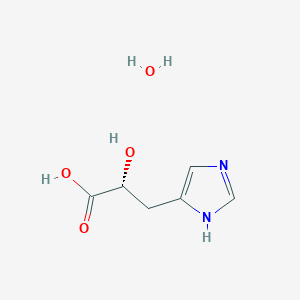
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
